![molecular formula C10H17NO3 B14796554 Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate](/img/structure/B14796554.png)
Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate is a complex organic compound that belongs to the class of cyclopentapyrroles This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate typically involves multiple steps. One common method starts with the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of the pyrrole ring through a series of condensation reactions. The hydroxyl and carboxylate groups are then introduced via selective oxidation and esterification reactions, respectively. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or ethers.
科学的研究の応用
Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate can be compared with other cyclopentapyrrole derivatives:
Ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-3-carboxylate: Similar structure but different ring fusion, leading to different chemical properties.
Mthis compound: Similar structure but different ester group, affecting solubility and reactivity.
6-Hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid: Lacks the ethyl ester group, leading to different chemical behavior.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
特性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
ethyl 6-hydroxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)9-6-3-4-8(12)7(6)5-11-9/h6-9,11-12H,2-5H2,1H3 |
InChIキー |
GRXQOJCSUYVLMI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C2CCC(C2CN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


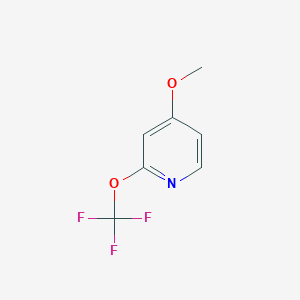
![3-[2-(difluoromethoxy)phenyl]-12-(6-methoxypyridin-3-yl)-1,4,8,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraene](/img/structure/B14796488.png)
![Methyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14796493.png)
![2-bromo-4-tert-butyl-6-[(E)-(4-methylphenyl)diazenyl]phenol](/img/structure/B14796499.png)
![6-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14796504.png)
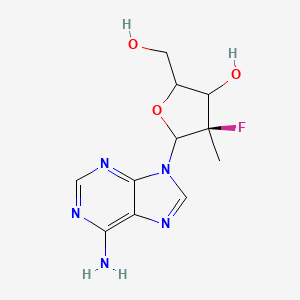
![6,7-Dimethoxy-1-[2-(2,3,4-trifluoro-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14796512.png)
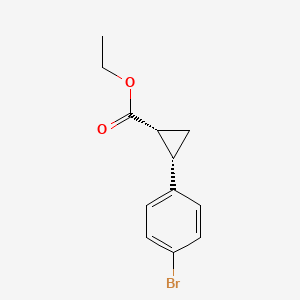
![2-(2,4-dimethylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14796517.png)
![2-[4-[(2R)-2-(2-Phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-1H-benzimidazole](/img/structure/B14796524.png)
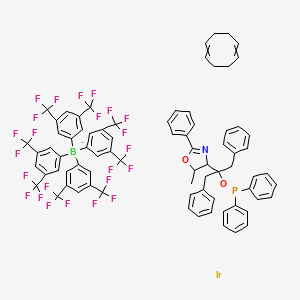

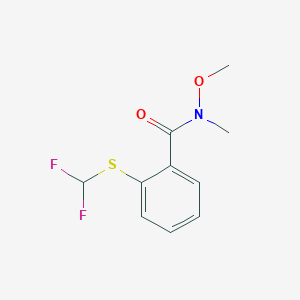
![tert-butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14796543.png)
